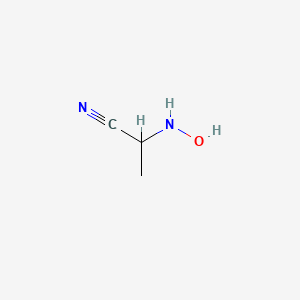

2-(Hydroxyamino)propanenitrile

Descripción

2-(Hydroxyamino)propanenitrile (hypothetical structure: CH3-C(NH2O)-CN) is a nitrile derivative featuring a hydroxyamino (NH2O) substituent at the second carbon. Hydroxyamino groups are known to influence reactivity, solubility, and toxicity, making this compound relevant in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

2-(hydroxyamino)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-3(2-4)5-6/h3,5-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXELVHOOVYNEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579904 | |

| Record name | 2-(Hydroxyamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6783-69-3 | |

| Record name | 2-(Hydroxyamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Hydroxyamino)propanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. For example, the reaction of hydrogen cyanide with acetone or acetaldehyde results in the formation of 2-hydroxy-2-methylpropanenitrile . This reaction typically involves the following steps:

- The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate.

- The negatively charged oxygen atom in the intermediate reacts with a proton to form the hydroxynitrile compound .

Industrial Production Methods

Industrial production of 2-(Hydroxyamino)propanenitrile often involves similar synthetic routes but on a larger scale. The use of hydrogen cyanide, a highly toxic gas, requires stringent safety measures and specialized equipment to ensure safe handling and production .

Análisis De Reacciones Químicas

Types of Reactions

2-(Hydroxyamino)propanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to primary amines.

Substitution: Acidic or basic conditions can facilitate substitution reactions involving the hydroxy group.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or esters depending on the substituent used.

Aplicaciones Científicas De Investigación

2-(Hydroxyamino)propanenitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-(Hydroxyamino)propanenitrile involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds with other molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(Hydroxyamino)propanenitrile with structurally related nitriles, highlighting molecular properties, substituents, and applications:

Research Findings and Data Gaps

- Toxicity Profiles: Acetone cyanohydrin’s acute toxicity (LD50 ~ 15 mg/kg in rats) contrasts with the milder hazards of alkylamino derivatives like 3-(dimethylamino)propanenitrile .

- Synthetic Utility: Hydroxyamino and amino nitriles are pivotal in synthesizing heterocycles (e.g., pyrazoles, triazoles), though 2-(Hydroxyamino)propanenitrile’s exact role remains underexplored.

- Data Limitations: No experimental melting points or spectral data were found for 2-(Hydroxyamino)propanenitrile in the provided evidence, highlighting a need for further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.